Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate is a compound with the molecular formula C₉H₁₁LiN₂O₂ It is a lithium salt of a heterocyclic carboxylate, featuring a fused imidazo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid with a lithium base. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under inert atmosphere conditions to prevent moisture and air from affecting the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo-pyridine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted imidazo-pyridine derivatives.
Scientific Research Applications
Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid
- Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
Uniqueness
Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of the lithium ion, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that do not contain lithium.
Properties
IUPAC Name |
lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.Li/c1-6-8(9(12)13)11-5-3-2-4-7(11)10-6;/h2-5H2,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPFTFVIFLQAPX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(N2CCCCC2=N1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11LiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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